3-(4-Methoxyphenyl)-5-({[4-(4-Methoxyphenyl)-5-Methyl-4h-1,2,4-Triazol-3-Yl]sulfanyl}methyl)-1,2,4-Oxadiazole
Overview
Description
TC-E 5001 is a dual inhibitor of TNKS1 and TNKS2.
Scientific Research Applications
- TC-E 5001 inhibits the WNT signaling pathway, which plays a crucial role in cell proliferation, differentiation, and tissue homeostasis. By stabilizing Axin2 levels, TC-E 5001 disrupts WNT signaling, making it a potential therapeutic target for cancer treatment .
- The hetero biaryl systems present in TC-E 5001 contribute to its dual activity. Although further optimization is needed, this strategy holds promise for developing potent dual inhibitors of MET and WNT signaling .
- Tankyrases are involved in regulating WNT signaling by modulating the stability of Axin proteins. Inhibiting tankyrases can impact WNT pathway activity .
- The triazole moiety in TC-E 5001 replaces the thiophene ring found in MET inhibitors like tepotinib. These structural modifications allow TC-E 5001 to interact with both MET and WNT signaling pathways .
Inhibition of WNT Signaling Pathway
Dual Inhibition of MET Kinase and WNT Signaling
Tankyrase Inhibition
Structural Insights
Drug Development Prospects
properties
IUPAC Name |
3-(4-methoxyphenyl)-5-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-13-22-23-20(25(13)15-6-10-17(27-3)11-7-15)29-12-18-21-19(24-28-18)14-4-8-16(26-2)9-5-14/h4-11H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZSHPITKSPDLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=C(C=C2)OC)SCC3=NC(=NO3)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-5-({[4-(4-Methoxyphenyl)-5-Methyl-4h-1,2,4-Triazol-3-Yl]sulfanyl}methyl)-1,2,4-Oxadiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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